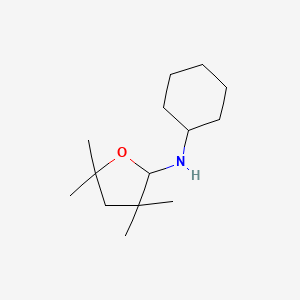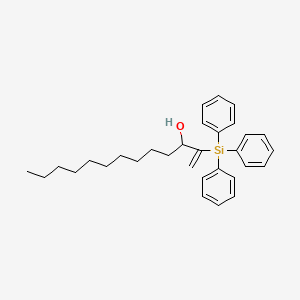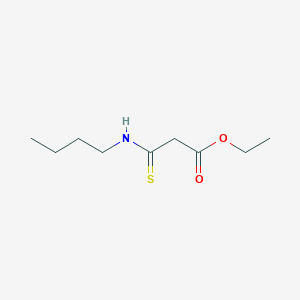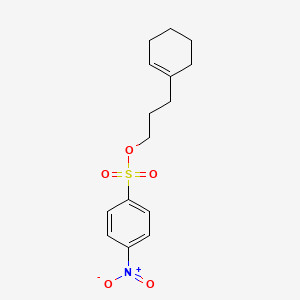![molecular formula C16H14ClNO3 B14634445 4-[3-(4-Chlorophenyl)propanamido]benzoic acid CAS No. 53901-92-1](/img/structure/B14634445.png)
4-[3-(4-Chlorophenyl)propanamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Chlorophenyl)propanamido]benzoic acid is an organic compound with the molecular formula C₁₆H₁₆ClNO₂ It is characterized by the presence of a chlorophenyl group, a propanamido group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid typically involves the following steps:
Formation of 4-Chlorophenylpropanoic Acid: This can be achieved through the Friedel-Crafts acylation of benzene with 4-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The 4-chlorophenylpropanoic acid is then reacted with an amine, such as aniline, to form the corresponding amide.
Coupling with Benzoic Acid: The final step involves coupling the amide with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Chlorophenyl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[3-(4-Chlorophenyl)propanamido]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(4-Chlorophenyl)propylamino]benzoic acid: Similar structure but with an amine group instead of an amide.
4-(4-Chlorophenyl)benzoic acid: Lacks the propanamido group.
4-Chlorophenyl benzoate: An ester derivative of benzoic acid.
Uniqueness
4-[3-(4-Chlorophenyl)propanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and chlorophenyl group make it particularly interesting for medicinal chemistry applications.
Propriétés
Numéro CAS |
53901-92-1 |
|---|---|
Formule moléculaire |
C16H14ClNO3 |
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
4-[3-(4-chlorophenyl)propanoylamino]benzoic acid |
InChI |
InChI=1S/C16H14ClNO3/c17-13-6-1-11(2-7-13)3-10-15(19)18-14-8-4-12(5-9-14)16(20)21/h1-2,4-9H,3,10H2,(H,18,19)(H,20,21) |
Clé InChI |
IZDUSHOGDTYEFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
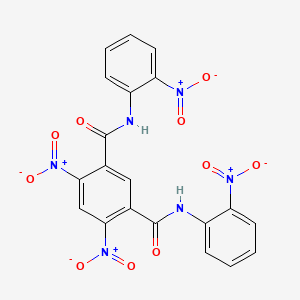

![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
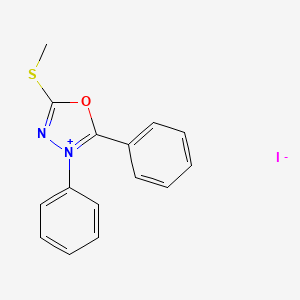
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
